molecular formula C7H8O B026319 Bicyclo[2.2.1]hept-5-en-2-one CAS No. 694-98-4

Bicyclo[2.2.1]hept-5-en-2-one

Cat. No.: B026319
CAS No.: 694-98-4
M. Wt: 108.14 g/mol
InChI Key: HUQXEIFQYCVOPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It is a bicyclic ketone featuring a norbornene skeleton, which is a common structural motif in organic chemistry. This compound is notable for its strained ring system, which imparts unique reactivity and properties.

Mechanism of Action

Target of Action

Bicyclo[2.2.1]hept-5-en-2-one is a complex organic compound with a unique structure

Biochemical Pathways

There is limited information available on the biochemical pathways affected by this compound. It’s known that this compound is used in the transition metal-catalyzed dimerization of alkene

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.1]hept-5-en-2-one can be synthesized through various methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by a dehydration step . The reaction conditions typically involve heating the reactants to facilitate the cycloaddition and subsequent dehydration.

Industrial Production Methods

In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .

Biological Activity

Bicyclo[2.2.1]hept-5-en-2-one, a bicyclic compound, has garnered attention in recent years due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological effects, including anti-cancer properties, receptor antagonism, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which contributes to its reactivity and biological activity. The compound's molecular formula is C8H10OC_8H_{10}O, and it features a ketone functional group that plays a crucial role in its interactions with biological targets.

1. Anti-Cancer Properties

Recent studies have highlighted the anti-cancer potential of this compound derivatives. For instance, a compound derived from this structure demonstrated significant anti-metastatic effects against pancreatic cancer cells (CFPAC1). The study reported that treatment with this compound resulted in a 20.2% inhibition of cell migration after 48 hours, suggesting its potential as a therapeutic agent in cancer treatment .

Table 1: Anti-Cancer Activity of this compound Derivatives

CompoundIC50 (nM)Cell LineEffect
Compound 2e48CFPAC1Anti-metastatic
Compound 2f420CFPAC1Reduced activity
Compound 2g5600CFPAC1Low efficacy

2. CXCR Antagonism

This compound has been identified as a selective antagonist of the chemokine receptor CXCR2, which is implicated in cancer metastasis and inflammation. The compound exhibited an IC50 value of 48 nM for CXCR2, demonstrating high selectivity over CXCR1 (IC50 ratio of 60.4 ) . This selectivity indicates its potential utility in developing targeted therapies for metastatic cancers.

Figure 1: Molecular Docking Results
Molecular docking studies revealed that the (S)-configuration of this compound showed superior binding affinity to CXCR2 compared to its (R)-counterpart, highlighting the importance of stereochemistry in drug design.

Pharmacokinetics

The pharmacokinetic profile of this compound derivatives indicates favorable absorption and distribution characteristics. For example, in vivo studies demonstrated a maximum concentration (Cmax) of 2863 ng/mL after oral administration at a dose of 10 mg/kg , with a half-life (t1/2t_{1/2}) of 2.58 hours . This profile suggests that the compound may be suitable for further development into an oral therapeutic agent.

Case Studies

Several case studies have explored the biological activity of this compound derivatives:

  • Case Study 1: A study on the derivative compound 2e showed significant inhibition of cell migration in CFPAC1 cells through wound healing assays and Transwell assays, supporting its role as an anti-cancer agent .
  • Case Study 2: Another investigation focused on the synthesis and evaluation of various substituted bicyclo[2.2.1]heptanes, revealing their potential as inhibitors for specific enzymatic pathways involved in cancer progression .

Properties

IUPAC Name

bicyclo[2.2.1]hept-5-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c8-7-4-5-1-2-6(7)3-5/h1-2,5-6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQXEIFQYCVOPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(=O)C1C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30989218
Record name Bicyclo[2.2.1]hept-5-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30989218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

694-98-4
Record name Bicyclo(2.2.1)hept-2-en-5-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo[2.2.1]hept-5-en-2-one
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152327
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bicyclo[2.2.1]hept-5-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30989218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.2.1]hept-5-en-2-one
Reactant of Route 2
Reactant of Route 2
Bicyclo[2.2.1]hept-5-en-2-one
Reactant of Route 3
Reactant of Route 3
Bicyclo[2.2.1]hept-5-en-2-one
Reactant of Route 4
Bicyclo[2.2.1]hept-5-en-2-one
Reactant of Route 5
Bicyclo[2.2.1]hept-5-en-2-one
Reactant of Route 6
Bicyclo[2.2.1]hept-5-en-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.